2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one
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Overview
Description
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one is a heterocyclic compound that contains a benzothiazole ring fused with a tetrahydro ring and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable thiol and a carbonyl compound under acidic or basic conditions to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the fluorophenyl ring or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one
- 2-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one
- 2-(4-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one
Uniqueness
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
1461708-05-3 |
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Molecular Formula |
C13H10FNOS |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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